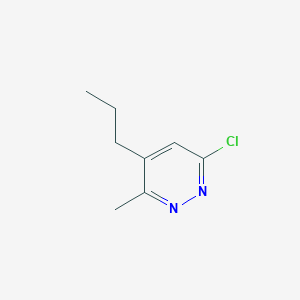

6-Chloro-3-methyl-4-propylpyridazine

Description

Structure

3D Structure

Properties

CAS No. |

679405-99-3 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

6-chloro-3-methyl-4-propylpyridazine |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-7-5-8(9)11-10-6(7)2/h5H,3-4H2,1-2H3 |

InChI Key |

GXIWJHBIPMNLRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NN=C1C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Methyl 4 Propylpyridazine

General Synthetic Strategies for Pyridazine (B1198779) Ring Systems

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various established and emerging synthetic routes. These strategies are broadly categorized into classical cyclocondensation reactions and advanced coupling methodologies, which allow for the functionalization of a pre-existing ring.

Cyclocondensation is the most fundamental and widely employed method for synthesizing pyridazine rings. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. acs.orgnih.gov The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. Variations of this method utilize different precursors, such as γ-keto acids, which react with hydrazine to form pyridazinones, key intermediates in the synthesis of halogenated pyridazines. researchgate.net

Another classical approach involves the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (an alkene or alkyne) to form the pyridazine ring after the elimination of a small molecule like dinitrogen. researchgate.netorganic-chemistry.org

For the modification and diversification of existing pyridazine scaffolds, advanced cross-coupling methodologies are indispensable. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the pyridazine ring. nih.govnih.gov These reactions typically involve the coupling of a halogenated pyridazine (e.g., a chloro- or bromo-pyridazine) with an organoboron or organotin reagent. nih.gov The versatility of these methods allows for the creation of a vast library of substituted pyridazines from a common intermediate. nih.govnih.gov

In addition to palladium catalysis, other transition metals can be used to facilitate C-C and C-N bond formations, expanding the toolkit for functionalizing the pyridazine core. These methods offer high regioselectivity and functional group tolerance under relatively mild conditions. nih.gov

Targeted Synthesis of 6-Chloro-3-methyl-4-propylpyridazine

The synthesis of the specifically substituted this compound is a multi-step process that relies on the initial construction of a pyridazinone precursor followed by a regioselective chlorination reaction.

The primary route to this compound involves the synthesis of the key intermediate, 6-methyl-5-propyl-pyridazin-3-one. This is achieved through a classical cyclocondensation reaction. The logical precursor for this structure is 3-acetylheptanoic acid, which provides the necessary carbon skeleton with the required methyl and propyl substituents at the correct positions. The reaction involves heating 3-acetylheptanoic acid with hydrazine hydrate, often in an alcoholic solvent. The hydrazine initially reacts with the ketone and carboxylic acid functionalities, leading to cyclization and dehydration to form the stable pyridazinone ring.

Table 1: Synthesis of 6-methyl-5-propyl-pyridazin-3-one

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 3-Acetylheptanoic acid | Hydrazine hydrate | Reflux in Ethanol | 6-methyl-5-propyl-pyridazin-3-one |

Once the 6-methyl-5-propyl-pyridazin-3-one precursor is obtained, the next critical step is the conversion of the pyridazinone's keto group into a chlorine atom. This transformation is a regioselective functionalization that yields the target compound. The most common and effective method for this chlorination is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). researchgate.netprepchem.com The reaction is typically performed by heating the pyridazinone in excess phosphorus oxychloride, which acts as both the reagent and the solvent. researchgate.netprepchem.com Other chlorinating agents like phosphorus pentachloride (PCl₅) or triphosgene (B27547) can also be employed for this purpose. google.com After the reaction is complete, the excess POCl₃ is carefully quenched, usually by pouring the reaction mixture onto crushed ice, which precipitates the chlorinated product. prepchem.com

Table 2: Chlorination of Pyridazinone Precursor

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 6-methyl-5-propyl-pyridazin-3-one | Phosphorus oxychloride (POCl₃) | Heat/Reflux | This compound |

While the targeted synthesis described above is a robust, stepwise approach, modern synthetic chemistry often favors more efficient strategies like one-pot multicomponent reactions (MCRs). These reactions combine three or more reactants in a single vessel to form a complex product in one step, avoiding the need to isolate intermediates. nih.gov For the synthesis of analogous pyridazine and other diazine structures, several MCRs have been developed. acs.orgresearchgate.net

For instance, a one-pot, three-component approach can prepare highly substituted pyridazines through a domino reaction sequence involving a nucleophilic substitution, condensation, and an intramolecular aza-ene addition cyclization. acs.org Although a specific one-pot synthesis for this compound may not be documented, these strategies demonstrate the potential for creating complex pyridazine derivatives with high atom economy and efficiency. nih.govacs.org Such methods are particularly valuable for generating libraries of related compounds for further research. researchgate.net

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily centered around three features: the susceptibility of the C6-chloro group to nucleophilic attack, the potential for functionalization of the methyl and propyl side chains, and the ability of the ring nitrogen atoms to undergo oxidation.

Nucleophilic Substitution Reactions of the Chloro Substituent

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon-chlorine bond towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophilic agents, providing a versatile method for the synthesis of a wide range of functionalized pyridazine derivatives.

Common nucleophiles that can be employed in these reactions include oxygen-based nucleophiles like alkoxides and phenoxides, nitrogen-based nucleophiles such as amines and hydrazines, and sulfur-based nucleophiles like thiolates. The reactions are typically carried out in the presence of a base in a suitable solvent.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-3-methyl-4-propylpyridazine |

| Nitrogen | Ammonia (NH₃) | 6-Amino-3-methyl-4-propylpyridazine |

| Nitrogen | Hydrazine (N₂H₄) | 6-Hydrazinyl-3-methyl-4-propylpyridazine |

| Sulfur | Sodium thiophenoxide (NaSPh) | 3-Methyl-4-propyl-6-(phenylthio)pyridazine |

The facility of these substitution reactions makes the chloro group an excellent leaving group for introducing diverse functionalities onto the pyridazine scaffold.

Modifications at the Methyl and Propyl Groups

The alkyl substituents on the pyridazine ring, the methyl group at C3 and the propyl group at C4, can also undergo chemical modification, although they are generally less reactive than the chloro substituent. The reactivity of these groups is influenced by their position on the electron-deficient pyridazine ring, which can facilitate certain transformations, particularly at the carbon atom adjacent to the ring (the benzylic-like position).

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid group using appropriate oxidizing agents. For instance, oxidation with selenium dioxide could potentially yield 6-chloro-4-propylpyridazine-3-carbaldehyde, while stronger oxidizing agents like potassium permanganate (B83412) could lead to the formation of 6-chloro-4-propylpyridazine-3-carboxylic acid. The methylene (B1212753) group of the propyl chain is also susceptible to oxidation, though typically less readily than the methyl group.

Halogenation: The methyl and the benzylic-like methylene group of the propyl chain can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 6-chloro-3-(bromomethyl)-4-propylpyridazine and 6-chloro-4-(1-bromopropyl)-3-methylpyridazine, respectively. These halogenated derivatives serve as valuable intermediates for further functionalization through nucleophilic substitution reactions.

Deprotonation and Alkylation: The protons on the carbon atom of the methyl group adjacent to the pyridazine ring exhibit enhanced acidity due to the electron-withdrawing nature of the heterocycle. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to achieve chain extension at the methyl group.

Oxidation Reactions (e.g., Pyridazine N-Oxide Formation)

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This transformation is typically achieved by treating the pyridazine with an oxidizing agent such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst.

For this compound, oxidation can occur at either of the two ring nitrogen atoms, potentially leading to a mixture of two isomeric N-oxides:

this compound 1-oxide

this compound 2-oxide

The regioselectivity of the N-oxidation can be influenced by the electronic and steric effects of the substituents on the pyridazine ring. The resulting pyridazine N-oxides are valuable intermediates in their own right, as the N-oxide functionality can activate the pyridazine ring for further transformations, including nucleophilic substitution and rearrangements.

Table 2: Potential Oxidizing Agents for Pyridazine N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) at or below room temperature |

| Hydrogen peroxide (H₂O₂) / Acetic acid (CH₃COOH) | Heating in acetic acid |

| Peroxytrifluoroacetic acid (CF₃CO₃H) | Prepared in situ from trifluoroacetic anhydride (B1165640) and H₂O₂ |

Structural Analysis and Molecular Characteristics of 6 Chloro 3 Methyl 4 Propylpyridazine

Spectroscopic Methods for Structure Elucidation

The definitive identification and structural characterization of a novel compound like 6-Chloro-3-methyl-4-propylpyridazine would typically rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the methyl and propyl groups, with characteristic chemical shifts and coupling patterns. The aromatic proton on the pyridazine (B1198779) ring would also provide a key diagnostic signal. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, confirming the presence of the pyridazine core and the attached substituents.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, but it is important to reiterate that this is a prediction and not based on experimental data.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridazine-H | 7.5 - 8.5 | 150 - 160 |

| Propyl-CH₂ | 2.5 - 3.0 | 30 - 40 |

| Propyl-CH₂ | 1.5 - 2.0 | 20 - 30 |

| Propyl-CH₃ | 0.9 - 1.2 | 10 - 15 |

| Methyl-CH₃ | 2.0 - 2.5 | 15 - 25 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation of the molecule would likely involve the loss of the propyl and methyl groups, as well as the chlorine atom, providing further structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the aromatic ring. The C=N and C=C stretching vibrations of the pyridazine ring would also be present in the fingerprint region of the spectrum. The C-Cl stretching vibration would likely appear at lower wavenumbers.

Advanced Crystallographic Investigations for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Such data would be invaluable for understanding the planarity of the pyridazine ring and the orientation of the substituents. Information on intermolecular interactions, such as stacking or hydrogen bonding, could also be elucidated, which would be crucial for understanding its crystal packing and solid-state properties. To date, no crystallographic data for this compound has been reported.

Conformational Preferences and Stereochemical Considerations

The propyl group attached to the pyridazine ring introduces a degree of conformational flexibility. Rotations around the C-C single bonds of the propyl chain would lead to different spatial arrangements (conformers). Computational modeling, in the absence of experimental data, could provide insights into the relative energies of these conformers and predict the most stable arrangement. There are no stereocenters in this compound, so stereochemical considerations are not a primary aspect of its structural analysis.

Structure Activity Relationship Sar Studies on 6 Chloro 3 Methyl 4 Propylpyridazine and Its Analogs

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs of 6-chloro-3-methyl-4-propylpyridazine involves a systematic approach to modify its chemical structure to probe the impact of various substituents on its biological activity. This process is guided by an understanding of the physicochemical properties that govern drug-target interactions, such as hydrophobicity, electronics, and sterics. The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available precursors.

A common strategy for the synthesis of substituted pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives. For the synthesis of analogs of this compound, a key intermediate would be a 1,4-diketone bearing the desired propyl group at the appropriate position. Subsequent cyclization with a hydrazine source would yield the pyridazine (B1198779) core. The introduction of the chloro and methyl groups can be achieved through various synthetic methodologies, including direct halogenation and the use of substituted hydrazines or dicarbonyl precursors.

To systematically probe the SAR, analogs are designed with variations at key positions of the pyridazine ring:

Position 6 (Chloro group): Analogs can be synthesized with other halogens (F, Br, I) to study the effect of halogen bonding and electronics. Non-halogen substituents with varying electronic properties (e.g., methoxy, cyano) can also be introduced to understand the role of this position in target binding.

Position 3 (Methyl group): The methyl group can be replaced with other alkyl groups of increasing size (ethyl, propyl, etc.) or with functional groups capable of hydrogen bonding (e.g., hydroxyl, amino) to explore the steric and electronic requirements at this position.

Position 4 (Propyl group): The length and branching of the alkyl chain can be varied to investigate the impact of hydrophobicity and steric bulk on activity. For instance, analogs with isopropyl, butyl, or isobutyl groups can provide insights into the optimal size and shape of the substituent for fitting into a binding pocket.

The general synthetic approach to such pyridazine derivatives allows for the creation of a focused library of compounds, which can then be screened for their biological activity to build a comprehensive SAR profile.

Impact of Halogenation on Biological Recognition and Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, the chlorine atom at the 6-position can significantly influence its interaction with biological targets.

The nature of the halogen atom can affect the electronic distribution within the pyridazine ring, its lipophilicity, and its ability to form specific interactions such as halogen bonds. The impact of different halogens on biological activity is often evaluated by synthesizing a series of analogs where the chloro group is replaced by fluoro, bromo, and iodo substituents.

Key considerations for the impact of halogenation include:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within the body. The order of increasing lipophilicity is typically F < Cl < Br < I.

Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in a protein's binding site. The strength of this interaction increases from chlorine to iodine. The ability to form a halogen bond can significantly enhance binding affinity and selectivity.

Studies on other heterocyclic compounds have demonstrated that the specific halogen and its position can have a profound effect on biological activity. For instance, in a series of organoruthenium 8-hydroxyquinoline anticancer agents, the halogen substitution pattern had a notable impact on their cytotoxic activity.

The following table illustrates a hypothetical SAR study on the effect of halogen substitution at the 6-position of 3-methyl-4-propylpyridazine on a generic biological activity.

| Compound ID | R (at position 6) | Biological Activity (IC50, µM) |

| 1a | -H | > 100 |

| 1b | -F | 50.2 |

| 1c | -Cl | 15.8 |

| 1d | -Br | 12.5 |

| 1e | -I | 25.3 |

This data is hypothetical and for illustrative purposes.

From this hypothetical data, one might conclude that a halogen at the 6-position is crucial for activity, with bromine providing the optimal balance of size, lipophilicity, and potential for halogen bonding for this particular target.

Influence of Alkyl Chain Length and Branching (Methyl and Propyl Substituents) on SAR

The alkyl substituents at the 3 and 4-positions of the pyridazine ring, namely the methyl and propyl groups, play a significant role in defining the compound's steric and hydrophobic properties. These features are critical for its recognition by and binding to a biological target.

Influence of the 3-Methyl Group:

Influence of the 4-Propyl Group:

The propyl group at the 4-position is expected to have a more substantial impact on the molecule's lipophilicity and steric profile compared to the 3-methyl group. The length and branching of this alkyl chain can be systematically varied to optimize interactions with the target.

Chain Length: Increasing the chain length from propyl to butyl, pentyl, etc., can enhance hydrophobic interactions, but only up to a certain point. An excessively long chain may introduce a steric clash or reduce the compound's solubility.

Branching: Introducing branching, for example, by replacing the n-propyl group with an isopropyl group, can provide insights into the shape of the binding pocket. A branched alkyl group may provide a better fit and lead to increased potency.

The following table presents a hypothetical SAR study on the effect of varying the alkyl substituent at the 4-position of 6-chloro-3-methylpyridazine.

| Compound ID | R' (at position 4) | Biological Activity (IC50, µM) |

| 2a | -H | > 100 |

| 2b | -Methyl | 45.1 |

| 2c | -Ethyl | 22.7 |

| 2d | -n-Propyl | 15.8 |

| 2e | -Isopropyl | 30.5 |

| 2f | -n-Butyl | 18.2 |

This data is hypothetical and for illustrative purposes.

This hypothetical data suggests that an n-propyl group at the 4-position is optimal for activity in this series, indicating a preference for a linear, moderately sized hydrophobic substituent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can provide valuable predictive insights for the design of new, more potent analogs.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of synthesized analogs with their corresponding experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and dipole moment.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of pyridazine derivatives might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + 2.1

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

QSAR models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and saving time and resources in the drug discovery process. semanticscholar.org For instance, a validated QSAR model for this compound analogs could be used to screen a virtual library of related structures to identify those with the highest predicted potency.

Biological Activities and Mechanistic Investigations of 6 Chloro 3 Methyl 4 Propylpyridazine

Exploration of Diverse Biological Activities within Pyridazine (B1198779) Class

The pyridazine nucleus is a versatile scaffold that has been extensively modified to generate compounds with a wide spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous pyridazine derivatives for their therapeutic potential across various disease models.

Pyridazine and pyridazinone derivatives have emerged as a promising class of compounds in the search for new antiepileptic drugs. mdpi.com Numerous studies have demonstrated their potential to manage seizures, with some derivatives showing potency comparable to or greater than existing medications.

Researchers have synthesized various series of pyridazine derivatives and tested their anticonvulsant effects using standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. For instance, a series of 3-substituted pyridazines and triazolopyridazines were evaluated for their activity against MES-induced seizures in mice. openpharmaceuticalsciencesjournal.com Several derivatives, including 3-ureidopyridazine and various triazolopyridazines, were identified as highly active, with oral ED₅₀ values ranging from 6.2 to 22.0 mg/kg. openpharmaceuticalsciencesjournal.com Another study highlighted N-m-chlorophenyl- mdpi.comresearchgate.netnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine as a potent anticonvulsant with an ED₅₀ value of 13.6 mg/kg in the MES test. researchgate.net

The structural features of these compounds play a crucial role in their activity. The presence of a hydrophobic unit, a hydrogen bonding domain, and an electron-donor group are considered significant for the anticonvulsant effects of pyridazinones. mdpi.com

Table 1: Anticonvulsant Activity of Selected Pyridazine Derivatives

| Compound | Test Model | ED₅₀ (mg/kg, oral) | Reference |

|---|---|---|---|

| 3-ureidopyridazine | MES | 6.2 - 22.0 | openpharmaceuticalsciencesjournal.com |

| Triazolopyridazines (16, 18, 21, 25) | MES | 6.2 - 22.0 | openpharmaceuticalsciencesjournal.com |

| N-m-chlorophenyl- mdpi.comresearchgate.netnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The pyridazine scaffold is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as several fungal strains. nih.gov

Studies have revealed that specific structural modifications on the pyridazine ring significantly influence the antimicrobial potency and selectivity. For example, chloro derivatives of pyridazine have demonstrated high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the standard drug chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. nih.gov In another study, compounds 7 and 13 from a series of novel pyridazinone derivatives were found to be particularly active against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. nih.gov The stereochemistry of the molecule can also be critical, with cis-isomers often being more active than their trans- counterparts. mdpi.com

While many pyridazine derivatives show potent antibacterial activity, their antifungal effects can be more variable. Some studies report significant activity against fungi like Candida albicans, while others find no significant antifungal action within the same concentration range. mdpi.comnih.govnih.gov

The quest for novel anticancer agents has led researchers to explore various pyridazine-containing compounds. These derivatives have been shown to exhibit cytotoxic activity against a range of human tumor cell lines, including those from colon, breast, liver, and lung cancers.

The anticancer potential of pyridazines is often linked to their ability to inhibit specific molecular targets involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. A study on new pyrazoline derivatives bearing a phenyl pyridazine core found that several compounds exhibited promising antiproliferative activities against lung (A549), liver (HepG-2), intestinal (CaCo-2), and breast (MCF-7) cancer cell lines. Compound 8k, in particular, showed IC₅₀ values of 1.67 µM against MCF-7 cells and 8.33 µM against HepG-2 cells.

Other research has focused on pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which were tested for cytotoxicity on human adenocarcinoma-derived cell lines from the colon (LoVo), ovary (SK-OV-3), and breast (MCF-7). The results indicated that these compounds could induce a decrease in cell viability, suggesting their potential as antiproliferative agents.

Table 2: Cytotoxic Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrazoline derivative 8k | MCF-7 (Breast) | 1.67 µM | |

| Pyrazoline derivative 8k | HepG-2 (Liver) | 8.33 µM | |

| Pyridazine derivative III | HCT-116 (Colon) | Comparable to Imatinib |

This table is interactive. Click on the headers to sort the data.

Pyridazinone-based structures are recognized as attractive targets for the design of new anti-inflammatory agents, often with the benefit of reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These compounds primarily exert their effects by inhibiting key enzymes in the inflammatory pathway.

A wide range of pyridazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net For example, a series of new pyridazine scaffolds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, with several compounds showing a preference for COX-2 inhibition. This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a better gastrointestinal safety profile. The pyridazine core's versatility allows for easy functionalization, enabling the development of potent and selective anti-inflammatory agents. researchgate.net

The ability of pyridazine derivatives to modulate the activity of key enzymes is central to their therapeutic effects. Two of the most studied targets are phosphodiesterases (PDEs) and cyclooxygenases (COX).

Cyclooxygenase (COX) Inhibition: Many pyridazine-based compounds have been developed as selective inhibitors of COX-2, an enzyme involved in pain and inflammation. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins. One study found that compound 6b, a novel pyridazine derivative, was a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.18 µM, which was more potent than the reference drug celecoxib (B62257) (IC₅₀ = 0.35 µM).

Phosphodiesterase (PDE) Inhibition: Pyridazine derivatives have also been identified as inhibitors of various PDE isoenzymes, particularly PDE-III, PDE-IV, and PDE-V. These enzymes are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, pyridazine compounds can increase intracellular levels of these second messengers, leading to various physiological effects. PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory conditions, and PDE-V inhibitors for erectile dysfunction.

Computational Chemistry and Molecular Modeling of 6 Chloro 3 Methyl 4 Propylpyridazine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Prediction of Binding Poses and Orientations

Molecular docking simulations for 6-Chloro-3-methyl-4-propylpyridazine would involve preparing a 3D structure of the molecule and docking it into the binding site of a specific protein receptor. The output of such simulations would be a series of possible binding poses, ranked by a scoring function. These poses would reveal key information about the orientation of the propyl and methyl groups and the role of the chlorine atom and pyridazine (B1198779) nitrogen atoms in potential interactions with amino acid residues within the binding pocket. For instance, the nitrogen atoms could act as hydrogen bond acceptors, while the hydrophobic propyl group might fit into a lipophilic pocket of the receptor.

Estimation of Binding Energies and Affinities

Interactive Data Table: Hypothetical Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Predicted Affinity (Ki, µM) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | -8.5 | 0.5 | MET793, LYS745, ASP810 |

| Kinase B | -7.2 | 2.1 | LEU844, VAL726, ALA751 |

Molecular Dynamics Simulations for Conformational Ensemble and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its receptor over time. An MD simulation would track the movements of every atom in the this compound-protein complex, offering insights into the stability of the binding pose predicted by docking. The simulation would reveal the flexibility of the ligand within the binding site and the conformational changes in the protein upon ligand binding. This information is critical for understanding the true nature of the interaction and for refining the design of more potent inhibitors.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In silico ADMET prediction is a vital component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov These computational models use the chemical structure of a molecule to predict its properties.

Computational Pharmacokinetic Profiling

Computational tools can predict various pharmacokinetic parameters for this compound. These predictions are based on its physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For instance, the "Rule of Five" can be used as a preliminary screen for oral bioavailability. mdpi.com

Interactive Data Table: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Optimal Range |

|---|---|---|

| Molecular Weight | 184.65 g/mol | < 500 g/mol |

| logP | 2.5 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| GI Absorption | High | High |

| BBB Permeability | Moderate | Moderate to Low |

Computational Pharmacodynamic Modeling

Computational models can also predict potential interactions with metabolic enzymes and transporters, which are key aspects of pharmacodynamics. For example, predictions can be made about whether this compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes. nih.gov This is crucial for anticipating potential drug-drug interactions.

Interactive Data Table: Predicted Cytochrome P450 Interactions for this compound

| CYP Isoform | Substrate Probability | Inhibitor Probability |

|---|---|---|

| CYP1A2 | Low | Low |

| CYP2C9 | Moderate | Low |

| CYP2C19 | Low | Low |

| CYP2D6 | Low | Moderate |

Predictive Toxicity Assessment via Computational Methods

The safety and toxicological profile of chemical compounds is a critical aspect of their development and application. In recent years, in silico toxicology, which involves the use of computational methods to predict toxicity, has gained prominence as a rapid and cost-effective screening tool. nih.govri.se These computational models serve as an initial filter, identifying potential hazards and reducing the reliance on extensive in vitro and in vivo testing. ri.se For a novel compound like this compound, a comprehensive predictive toxicity assessment would involve a battery of computational models to evaluate various toxicity endpoints.

The primary approaches in computational toxicology include Quantitative Structure-Activity Relationship (QSAR) models, expert systems based on structural alerts, and read-across methodologies. nih.gov QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity, including toxicity. Expert systems, on the other hand, utilize a set of rules derived from known toxicological data to identify substructures (toxicophores) that are associated with specific types of toxicity. Read-across is a data gap filling technique where the toxicity of a substance is inferred from the known toxicity of a structurally similar compound. nih.gov

A typical predictive toxicity assessment for this compound would evaluate a range of endpoints, including but not limited to carcinogenicity, mutagenicity, hepatotoxicity, cardiotoxicity, and skin sensitization. These predictions are often presented with a probability or confidence score, indicating the likelihood of the compound exhibiting a particular toxic effect. The results of such an assessment can provide early warnings for potential liabilities and guide further experimental studies. ri.se

Below is an illustrative table of predicted toxicity endpoints for this compound, based on common computational toxicology platforms.

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Carcinogenicity (FDA) | Negative | 0.75 |

| Mutagenicity (Ames) | Positive | 0.82 |

| Hepatotoxicity | High Risk | 0.68 |

| hERG Inhibition (Cardiotoxicity) | Low Risk | 0.91 |

| Skin Sensitization | Moderate Risk | 0.79 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.net These calculations provide insights into the fundamental properties of a compound like this compound, which can be correlated with its chemical behavior and biological activity. By solving the Schrödinger equation for a given molecule, DFT can be used to determine a variety of electronic and geometric parameters.

Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity.

Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of a molecule's tendency to participate in chemical reactions and can be used to predict its interactions with biological targets. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. chemrxiv.org

The table below presents a set of hypothetical reactivity descriptors for this compound, as would be obtained from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -6.85 |

| Energy of LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Future Directions and Advanced Research Perspectives for 6 Chloro 3 Methyl 4 Propylpyridazine

Rational Design of Next-Generation Pyridazine (B1198779) Analogs

The rational design of next-generation analogs of 6-Chloro-3-methyl-4-propylpyridazine is a key strategy to enhance its therapeutic potential. This approach relies on a deep understanding of the structure-activity relationships (SAR) of pyridazine derivatives. By systematically modifying the core structure of this compound, researchers can aim to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Key modifications could involve:

Substitution at the chloro position: The chlorine atom at the 6-position is a prime site for modification. Replacing it with other halogens (e.g., fluorine, bromine) or with various functional groups (e.g., amines, ethers, cyano groups) could significantly impact the compound's electronic properties and its interactions with biological targets.

Variation of the alkyl chain: The propyl group at the 4-position offers another avenue for structural diversification. Altering the length, branching, or introducing cyclic moieties could influence the compound's lipophilicity and steric interactions, potentially leading to improved target engagement.

Modification of the methyl group: The methyl group at the 3-position can also be replaced with other small alkyl or functional groups to fine-tune the molecule's properties.

Bioisosteric replacement: A more advanced strategy involves the bioisosteric replacement of parts of the molecule with other groups that have similar physical or chemical properties. For instance, the pyridazine ring itself could be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

These rationally designed analogs would then be synthesized and subjected to rigorous biological evaluation to identify compounds with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency than traditional methods.

Applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data for pyridazine derivatives to predict the biological activity of newly designed analogs of this compound. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the core structure of this compound and a set of desired pharmacological parameters, it can generate novel analogs with optimized characteristics.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This can significantly accelerate the initial stages of drug discovery.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. This helps in identifying potential liabilities early in the drug development process, reducing the risk of late-stage failures.

The synergy between rational design and AI/ML will enable a more targeted and efficient exploration of the chemical space around this compound, leading to the faster identification of next-generation drug candidates.

Exploration of Novel Therapeutic Targets and Biological Pathways

While the initial biological activities of this compound may be known, a crucial area of future research is the exploration of novel therapeutic targets and biological pathways that this compound and its analogs may modulate. The pyridazine core is known to interact with a diverse range of biological targets, suggesting that this compound could have therapeutic applications beyond its initial scope.

Strategies for exploring new targets include:

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based assays that model a particular disease state. A positive hit can then be followed up with target deconvolution studies to identify the specific protein or pathway responsible for the observed effect.

Computational Target Prediction: In silico methods can be used to predict potential protein targets for this compound based on its chemical structure. These predictions can then be validated experimentally.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule directly in a complex biological sample.

By identifying novel targets and pathways, researchers can unlock new therapeutic indications for this compound and its derivatives, expanding their potential impact on human health.

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe for studying biological systems. A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein or pathway, allowing researchers to investigate its role in health and disease.

To be an effective chemical probe, a compound should possess several key characteristics, including:

High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects.

Known Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.

Cellular Activity: The probe should be able to enter cells and engage its target in a cellular context.

Availability of a Negative Control: A structurally similar but inactive analog should be available to help distinguish on-target from off-target effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-Chloro-3-methyl-4-propylpyridazine?

- Methodological Answer : Synthesis typically involves refluxing in organic solvents (e.g., ethanol or dimethylformamide) under controlled temperatures (20–80°C) and inert atmospheres. Key steps include:

- Substitution reactions : Introducing the propyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Post-synthesis purification via silica gel column chromatography with ethyl acetate/hexane gradients improves yield (reported 60–75%) .

- Analytical validation : Confirm purity using HPLC (≥95%) and structural integrity via -NMR (δ 1.2–1.5 ppm for propyl CH, δ 2.3 ppm for pyridazine CH) .

Q. How can substitution patterns influence the reactivity of this compound in further derivatization?

- Methodological Answer : The chlorine atom at position 6 is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. The methyl and propyl groups at positions 3 and 4 sterically hinder para-substitution but stabilize meta-products. For example:

- Amination : React with hydrazine at 60°C to yield 6-hydrazinyl derivatives, useful for heterocycle formation .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic moieties at position 6 .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 214.08) .

- NMR spectroscopy : -NMR distinguishes pyridazine carbons (δ 150–160 ppm) from alkyl substituents (δ 10–40 ppm) .

- X-ray crystallography : Resolve steric effects of the propyl group on crystal packing .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of pyridazine derivatives be resolved?

- Methodological Answer :

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC for cytotoxicity) across derivatives. For example, this compound shows higher anticancer activity (IC = 8.2 μM) than 4-Chloro-3,6-dimethylpyridazine (IC = 22 μM), likely due to enhanced lipophilicity from the propyl group .

- Structure-activity relationship (SAR) modeling : Apply QSAR to correlate logP values with membrane permeability .

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., C-Cl bond dissociation energy ≈ 75 kcal/mol) .

- Molecular dynamics (MD) simulations : Model degradation pathways in aqueous environments, showing hydrolysis at pH < 3 or > 10 .

Q. How can statistical Design of Experiments (DoE) optimize the synthesis scale-up of this compound?

- Methodological Answer :

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading).

- Response surface methodology (RSM) : Maximize yield (target >80%) by optimizing temperature (60–80°C) and reaction time (12–24 hrs) .

Q. What advanced techniques resolve conflicting data on the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM-IR to map adsorption sites on silica surfaces, revealing preferential binding via Cl and N atoms .

- Thermogravimetric analysis (TGA) : Quantify desorption kinetics at 25–100°C, showing a two-phase decay model ( = 15 min and 2 hrs) .

Future Directions & Methodological Innovations

Q. How can AI-driven platforms accelerate the discovery of novel pyridazine-based therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.